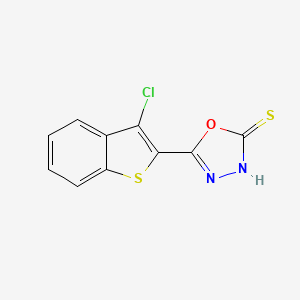

5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Chemical Identity and Systematic Nomenclature

The compound is systematically named This compound under IUPAC rules, reflecting its fused benzothiophene-oxadiazole core. Key structural features include:

- A benzothiophene moiety substituted with chlorine at position 3.

- A 1,3,4-oxadiazole ring fused to the benzothiophene at position 2.

- A thiol (-SH) group at position 2 of the oxadiazole ring.

Table 1: Molecular properties

| Property | Value |

|---|---|

| Molecular formula | C~10~H~5~ClN~2~OS~2~ |

| Molecular weight | 268.74 g/mol |

| CAS Registry Number | 144605-30-1 |

| InChI Key | MXBSTXKKPYUUAP-UHFFFAOYSA-N |

The planar benzothiophene system (C~8~H~5~ClS) contributes aromatic stability, while the oxadiazole-thiol component (C~2~N~2~OS) introduces hydrogen-bonding capacity and metabolic resistance.

Historical Context in Heterocyclic Chemistry

The synthesis of benzothiophene-oxadiazole hybrids emerged in the early 21st century, driven by the need to overcome limitations of single-heterocycle drugs. Key milestones include:

- Benzothiophene development : Initially isolated from petroleum (1900s), functionalized derivatives gained prominence after the 1980s with drugs like raloxifene.

- Oxadiazole advances : 1,3,4-Oxadiazoles entered drug design in the 1990s, notably in HIV integrase inhibitors.

- Hybrid synthesis : Early methods involved cyclocondensation of 3-chlorobenzothiophene-2-carbohydrazides with CS~2~ or POCl~3~, achieving yields up to 78%. Modern protocols use N-heterocyclic carbene (NHC) catalysis for stereoselective coupling, as demonstrated in the synthesis of axially chiral biaryls.

Role of Benzothiophene-Oxadiazole Hybrid Systems in Drug Discovery

These hybrids leverage synergistic effects:

- Benzothiophene : Enhances lipophilicity for membrane penetration (LogP ~3.1).

- Oxadiazole-thiol : Provides hydrogen-bond donors (thiol) and acceptors (N,O) for target engagement.

Table 2: Biological activities of structural analogs

| Analog Structure | Activity (IC~50~) | Target |

|---|---|---|

| 5-(3-Cl-benzothiophenyl) | 0.26 μM (HepG2) | EGFR/CDK2 inhibition |

| 2-Oxadiazole-thiol | 1–2 μg/mL (MRSA) | Penicillin-binding proteins |

Mechanistic studies suggest:

Properties

IUPAC Name |

5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2OS2/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(15)14-9/h1-4H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSTXKKPYUUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=S)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-386789 involves several steps, starting with the preparation of the core structure, which includes a benzothiophene moiety. The synthetic route typically involves the following steps:

Formation of Benzothiophene Core: This is achieved through a series of reactions including cyclization and chlorination.

Introduction of Oxadiazole Ring: The benzothiophene core is then reacted with appropriate reagents to introduce the oxadiazole ring.

Final Assembly:

Industrial production methods for WAY-386789 are not widely documented, but the laboratory synthesis methods provide a foundation for scaling up the production process.

Chemical Reactions Analysis

WAY-386789 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound has been studied extensively for its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the potential of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol in cancer therapy. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown promising results in inhibiting the growth of glioblastoma and breast cancer cells.

- Case Studies : In one study, derivatives of oxadiazole were synthesized and screened against several cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value lower than that of standard chemotherapy agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory activity:

Mechanism of Action

WAY-386789 exerts its effects by inhibiting the activity of monoamine oxidase , an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, WAY-386789 increases the levels of these neurotransmitters in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Key Structural Features :

- Benzothiophene Moiety: A bicyclic aromatic system with a sulfur atom, enhancing stability and lipophilicity compared to monocyclic aryl groups.

- Chloro Substituent : Electron-withdrawing effect may enhance reactivity or target binding.

Substituent Variations and Physicochemical Properties

*Calculated based on formula C₁₁H₆ClN₂OS₂.

Key Observations :

- Molecular Weight : The benzothiophene derivative has a higher molecular weight due to the bicyclic structure.

- Melting Points : Pyridyl derivatives (e.g., 231°C ) exhibit higher melting points than chloro-phenyl analogs, likely due to intermolecular hydrogen bonding.

- HPLC Retention : Chloro-substituted phenyl derivatives elute earlier (6.30–7.69 min) compared to bulkier groups, suggesting moderate polarity .

Anticancer and Cytotoxic Activity

- Benzothiophene Derivatives: No direct data, but benzothiophene-containing compounds are known for antitumor activity due to DNA intercalation or kinase inhibition.

- Pyrimidine-Moiety Derivatives () : Exhibit cytotoxic activity (IC₅₀ values in µM range), attributed to pyrimidine’s role in nucleotide analog formation.

Antimicrobial Activity

- Thiazole-Substituted Oxadiazoles () : Broad-spectrum activity against S. aureus and E. coli due to thiazole’s membrane disruption capability.

- Sulfonamide Hybrids () : Enhanced antifungal activity from sulfonamide moieties.

Enzyme Inhibition

- Rho/Myocar Inhibitors () : Chloro-phenyl derivatives (e.g., 4n, 4o) show potent inhibition (IC₅₀ < 1 µM).

- AChE Inhibitors () : Nitrophenyl-oxadiazole derivatives are weak inhibitors, highlighting substituent-dependent efficacy.

Corrosion Inhibition Properties

- 5-(4-Aminophenyl)-oxadiazole-2-thiol (APOT) : 92% inhibition efficiency at 500 ppm in 1 M HCl.

- 5-(4-Methylphenyl)-oxadiazole-2-thiol (MPOT) : 88% efficiency, indicating electron-donating groups (methyl) slightly reduce performance compared to electron-withdrawing (amino).

Biological Activity

5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure highlights the presence of a benzothiophene moiety and an oxadiazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, a review on oxadiazole and thiadiazole derivatives indicated that certain compounds demonstrated effective activity against various strains of bacteria and fungi. The compound this compound has been evaluated alongside related derivatives for its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacterial | 32 µg/mL |

| Thiazole derivative | Bacterial | 16 µg/mL |

| Oxadiazole derivative | Fungal | 64 µg/mL |

The above table illustrates that while the compound shows promising activity against bacterial strains, its efficacy may vary compared to other derivatives.

Anticancer Activity

The anticancer properties of oxadiazoles have garnered significant attention. Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation effectively. A study reported that various oxadiazole derivatives were screened for their anticancer activity against different cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted by Arafa et al., several oxadiazole derivatives were tested against human cancer cell lines:

- Cell Lines Tested: MCF7 (breast cancer), PC3 (prostate cancer), and SNB-75 (CNS cancer).

- Results: The compound showed an IC50 value of 0.275 µM against MCF7 cells, indicating potent anticancer activity compared to standard drugs like erlotinib (IC50 = 0.417 µM).

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.275 |

| Standard Drug (Erlotinib) | MCF7 | 0.417 |

| Other Oxadiazole Derivative | PC3 | 0.350 |

This data underscores the potential of the compound as a candidate for further development in cancer therapeutics.

Mechanistic Insights

The mechanisms underlying the biological activities of oxadiazoles are multifaceted. Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins such as EGFR and Src kinases. Molecular docking studies have provided insights into how these compounds interact with target proteins.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, and how is structural purity validated?

- Synthesis : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, heterocyclic cores like benzothiophene and oxadiazole are assembled using precursors such as 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, followed by cyclization with carbon disulfide under reflux .

- Characterization : Structural validation relies on IR spectroscopy (to confirm thiol and oxadiazole C=N/C-S stretches), ¹H/¹³C NMR (to assign aromatic protons and heterocyclic carbons), and elemental analysis (to verify stoichiometry). X-ray crystallography is used for definitive confirmation of molecular geometry .

Q. What structural features influence the reactivity of this compound in nucleophilic or electrophilic reactions?

- The thiol (-SH) group acts as a nucleophilic site, enabling alkylation or acylation reactions. The 3-chloro substituent on the benzothiophene enhances electrophilic aromatic substitution (e.g., Suzuki coupling). The oxadiazole ring contributes π-conjugation, affecting redox properties and interactions with biological targets .

Q. Which analytical techniques are critical for assessing purity and stability under varying conditions?

- HPLC (with UV detection) monitors purity, while TLC tracks reaction progress. Thermogravimetric analysis (TGA) evaluates thermal stability, and solubility studies in polar/non-polar solvents (e.g., DMSO, chloroform) inform formulation strategies. Stability under acidic/basic conditions is tested via pH-dependent degradation assays .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and tautomeric behavior?

- DFT calculations optimize molecular geometry and predict frontier orbital energies (HOMO-LUMO gaps), which correlate with reactivity and charge-transfer interactions. Studies on tautomerism (e.g., thiol-thione equilibrium) reveal dominant tautomeric forms in solution/solid states, validated by NMR chemical shifts and X-ray data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Dose-response profiling across cell lines (e.g., MTT assays) identifies selective cytotoxicity thresholds. Enzyme inhibition assays (e.g., kinase or topoisomerase targets) clarify mechanistic specificity. Discrepancies may arise from variations in cell permeability, assay conditions (e.g., serum content), or metabolite interference, necessitating metabolomic profiling .

Q. How can single-crystal X-ray diffraction data inform structure-activity relationships (SAR) for derivatives?

- Crystal packing analysis reveals intermolecular interactions (e.g., S···π contacts, hydrogen bonds) that stabilize bioactive conformations. Overlaying X-ray structures of analogs with varying substituents (e.g., chloro vs. methoxy groups) identifies steric/electronic drivers of target binding, guiding rational design .

Q. What catalytic systems improve regioselectivity in derivatization reactions (e.g., C-H functionalization)?

- Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance yields in alkylation/acylation reactions by stabilizing transition states. Microwave-assisted synthesis reduces side reactions (e.g., oxidation of thiols) via controlled heating .

Methodological Considerations

- Experimental Design : Link synthetic protocols to theoretical frameworks (e.g., frontier molecular orbital theory for predicting reaction sites) .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts from DFT) to minimize structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.